molecular formula C15H13FO B1312705 4'-Fluoro-3-phenylpropiophenone CAS No. 41938-64-1

4'-Fluoro-3-phenylpropiophenone

Cat. No. B1312705
CAS RN: 41938-64-1
M. Wt: 228.26 g/mol
InChI Key: NSVLEVFNZSWFDB-UHFFFAOYSA-N
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Description

4’-Fluoro-3-phenylpropiophenone is a chemical compound with the molecular formula C15H13FO . It has a molecular weight of 228.27 . The compound is a white solid .


Synthesis Analysis

The synthesis of 4’-Fluoro-3-phenylpropiophenone involves several chemical reactions . Some of the methods include the use of formic acid in toluene at 120℃ for 20 hours under an inert atmosphere . Another method involves the use of hydrogen and tetra-(n-butyl)ammonium iodide in water at 110℃ for 24 hours .


Molecular Structure Analysis

The InChI code for 4’-Fluoro-3-phenylpropiophenone is 1S/C15H13FO/c16-14-9-7-13 (8-10-14)15 (17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-Fluoro-3-phenylpropiophenone are complex and involve multiple steps . For example, one method involves the use of formic acid in toluene at 120℃ for 20 hours under an inert atmosphere . Another method involves the use of hydrogen and tetra-(n-butyl)ammonium iodide in water at 110℃ for 24 hours .


Physical And Chemical Properties Analysis

4’-Fluoro-3-phenylpropiophenone is a white solid . It has a molecular weight of 228.27 . The InChI code for 4’-Fluoro-3-phenylpropiophenone is 1S/C15H13FO/c16-14-9-7-13 (8-10-14)15 (17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 .

Scientific Research Applications

Synthesis and Materials Science

Fluorinated compounds, including those related to 4'-Fluoro-3-phenylpropiophenone, have been utilized extensively in the synthesis of high-performance polymers and materials. For instance, Xiao et al. (2003) detailed the synthesis and characterization of fluorinated phthalazinone monomers and their polymers, which show promising applications in engineering plastics and membrane materials due to their good solubility and excellent thermal properties (Xiao et al., 2003). Similarly, Salunke et al. (2007) reported on the synthesis of novel poly(arylene ether)s based on bisfluoro monomers, demonstrating their potential in applications requiring high thermal stability and solubility in organic solvents (Salunke et al., 2007).

Optical and Electronic Applications

The inclusion of fluorinated moieties in compounds has also been explored for its impact on the optical and electronic properties of materials. For example, Hegde et al. (2013) explored the photoalignment of nematic liquid crystals using fluorinated and non-fluorinated thiophene-based prop-2-enoates, highlighting the role of fluorinated substituents in achieving excellent photoalignment, which is crucial for liquid crystal display (LCD) technologies (Hegde et al., 2013).

Chemical Synthesis and Biological Activity

In the realm of chemical synthesis, fluorinated phenyl compounds have been synthesized for their potential as antimicrobial agents. Holla et al. (2003) synthesized fluorine-containing thiadiazolotriazinones, highlighting the role of fluorophenyl groups as pharmacophores in the development of new biologically active molecules (Holla et al., 2003). This underlines the importance of fluorinated compounds in medicinal chemistry, particularly in the design of compounds with potential antimicrobial activity.

Environmental Sensing and Photovoltaics

Furthermore, the use of fluorinated compounds in environmental sensing and photovoltaic applications has been documented. Jeong et al. (2014) reported the use of a fluorinated phenyl compound as an additive in polymer solar cells, demonstrating improved photovoltaic properties due to enhanced ordering of polymer chains (Jeong et al., 2014). This research illustrates the potential of fluorinated additives in enhancing the efficiency of solar energy conversion devices.

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVLEVFNZSWFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463754
Record name 4'-FLUORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3-phenylpropiophenone

CAS RN

41938-64-1
Record name 4'-FLUORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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